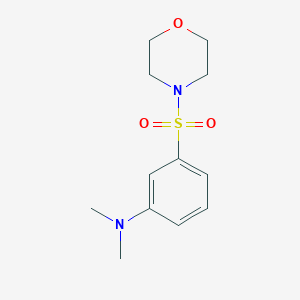
N,N-dimethyl-3-morpholin-4-ylsulfonylaniline
説明
N,N-dimethyl-3-morpholin-4-ylsulfonylaniline is an organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and an aniline moiety
特性
IUPAC Name |
N,N-dimethyl-3-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-13(2)11-4-3-5-12(10-11)18(15,16)14-6-8-17-9-7-14/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHREMSIVRXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-morpholin-4-ylsulfonylaniline typically involves the reaction of 3-chloroaniline with morpholine in the presence of a base, followed by sulfonylation. The general steps are as follows:
Amination: 3-chloroaniline is reacted with morpholine under basic conditions to form 3-morpholin-4-yl-aniline.
Sulfonylation: The intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the morpholine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonylated aniline derivatives.
Substitution: Halogenated, nitrated, or acylated aniline derivatives.
科学的研究の応用
N,N-dimethyl-3-morpholin-4-ylsulfonylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism by which N,N-dimethyl-3-morpholin-4-ylsulfonylaniline exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the morpholine ring can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
N,N-dimethyl-4-morpholin-4-ylsulfonylaniline: Similar structure but with different substitution pattern on the aniline ring.
N,N-dimethyl-3-piperidin-4-ylsulfonylaniline: Contains a piperidine ring instead of a morpholine ring.
N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide: Benzamide derivative with similar functional groups.
Uniqueness: N,N-dimethyl-3-morpholin-4-ylsulfonylaniline is unique due to the specific combination of the morpholine ring and the sulfonyl group attached to the aniline moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


